molecular formula C11H12N2O B13213060 2-[1-(1H-imidazol-4-yl)ethyl]phenol

2-[1-(1H-imidazol-4-yl)ethyl]phenol

Cat. No.: B13213060
M. Wt: 188.23 g/mol
InChI Key: KOPRZBXDFZCSQX-UHFFFAOYSA-N
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Description

2-[1-(1H-imidazol-4-yl)ethyl]phenol is an organic compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-imidazol-4-yl)ethyl]phenol typically involves the condensation of an imidazole derivative with a phenol derivative under specific conditions. One common method is the reaction of 4-chloro-1H-imidazole with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-imidazol-4-yl)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group in the phenol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for the oxidation of the phenol group.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the imidazole ring.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-[1-(1H-imidazol-4-yl)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1H-imidazol-4-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

2-[1-(1H-imidazol-4-yl)ethyl]phenol can be compared with other similar compounds, such as:

    2-(1H-imidazol-1-yl)phenol: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    2-(1H-imidazol-4-yl)ethanol: Contains an ethanol group instead of a phenol group, leading to different chemical properties and applications.

    2-(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: A more complex molecule with additional functional groups, offering different biological activities and applications.

The uniqueness of this compound lies in its specific combination of the imidazole and phenol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-[1-(1H-imidazol-5-yl)ethyl]phenol

InChI

InChI=1S/C11H12N2O/c1-8(10-6-12-7-13-10)9-4-2-3-5-11(9)14/h2-8,14H,1H3,(H,12,13)

InChI Key

KOPRZBXDFZCSQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)C2=CN=CN2

Origin of Product

United States

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